(5Z)-2-(3-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-2-(3-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15566026
InChI: InChI=1S/C22H20ClN3O3S/c1-3-10-29-17-9-8-14(11-18(17)28-4-2)12-19-21(27)26-22(30-19)24-20(25-26)15-6-5-7-16(23)13-15/h5-9,11-13H,3-4,10H2,1-2H3/b19-12-
SMILES:
Molecular Formula: C22H20ClN3O3S
Molecular Weight: 441.9 g/mol

(5Z)-2-(3-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC15566026

Molecular Formula: C22H20ClN3O3S

Molecular Weight: 441.9 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-(3-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C22H20ClN3O3S
Molecular Weight 441.9 g/mol
IUPAC Name (5Z)-2-(3-chlorophenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C22H20ClN3O3S/c1-3-10-29-17-9-8-14(11-18(17)28-4-2)12-19-21(27)26-22(30-19)24-20(25-26)15-6-5-7-16(23)13-15/h5-9,11-13H,3-4,10H2,1-2H3/b19-12-
Standard InChI Key YATPRSMMEZFUER-UNOMPAQXSA-N
Isomeric SMILES CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OCC
Canonical SMILES CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OCC

Introduction

(5Z)-2-(3-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)thiazolo[3,2-b]triazol-6(5H)-one is a complex organic compound belonging to the thiazolotriazolone class. This compound is characterized by its unique structural features, which include a thiazole ring fused to a triazole ring, along with a benzylidene group attached to the thiazole ring. The presence of chlorophenyl, ethoxy, and propoxy groups adds to its complexity and potential biological activity.

Synthesis Methods

The synthesis of (5Z)-2-(3-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)thiazolo[3,2-b]triazol-6(5H)-one typically involves a multi-step process. This includes the formation of the thiazolotriazolone core followed by the introduction of the benzylidene group. Common methods involve condensation reactions between appropriate precursors in the presence of catalysts or bases.

Synthesis Steps

  • Formation of Thiazolotriazolone Core: This involves the reaction of a thiazole derivative with a triazole precursor.

  • Introduction of Benzylidene Group: A condensation reaction between the thiazolotriazolone core and an aldehyde (in this case, 3-ethoxy-4-propoxybenzaldehyde) is performed.

Biological Activity

Research on (5Z)-2-(3-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)thiazolo[3,2-b]triazol-6(5H)-one has explored its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound's structural features, such as the presence of chlorophenyl and ethoxy-propoxy groups, may contribute to its interaction with biological targets.

Biological Activity Data

ActivityDescription
AntimicrobialShows activity against certain bacterial strains
AntifungalExhibits activity against fungal pathogens
AnticancerPotential for inhibiting cancer cell growth

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